1-Phenyl-2-amino-4-methylpentane

Description

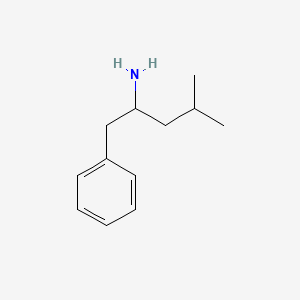

1-Phenyl-2-amino-4-methylpentane is a branched aliphatic amine with a phenyl group at position 1, an amino (-NH₂) group at position 2, and a methyl (-CH₃) group at position 4 of the pentane backbone.

Properties

CAS No. |

67309-38-0 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

4-methyl-1-phenylpentan-2-amine |

InChI |

InChI=1S/C12H19N/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 |

InChI Key |

RKEOVRRMCWDEBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-amino-4-methylpentane can be synthesized through several methods. One common approach involves the alkylation of benzene with 2-chloro-2-methylpropane, followed by amination. The reaction typically requires a catalyst such as aluminum chloride and is conducted under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-amino-4-methylpentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Phenyl-2-amino-4-methylpentane has been explored for various scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential use as a stimulant or therapeutic agent.

Industry: Utilized in the production of certain pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-amino-4-methylpentane involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters, thereby influencing neuronal activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally related compounds with distinct functional groups. Key comparisons are outlined below:

Table 1: Comparative Analysis of Structurally Related Compounds

* Calculated molecular weight based on formula C₁₂H₁₉N.

Key Findings:

Functional Group Diversity: 4-Methyl-1-phenyl-2-pentanone (ketone) is non-polar and used in flavor/fragrance industries due to its stable carbonyl group . Methyl 2-amino-...pentanoate (ester/amine/imidazole) exhibits polar characteristics, enabling solubility in aqueous systems and applications in drug development .

Structural Impact on Applications :

- The ketone’s lack of nitrogen limits its use in bioactive molecules, whereas the amine and imidazole groups in the ester compound enhance pharmacological relevance .

- The absence of a phenyl group in the ester compound reduces aromatic interactions compared to the ketone and the target amine.

Synthetic Accessibility: 4-Methyl-1-phenyl-2-pentanone is commercially available and synthesized via Friedel-Crafts acylation . The ester compound’s imidazole moiety likely requires multi-step synthesis, increasing complexity .

Biological Activity

1-Phenyl-2-amino-4-methylpentane, also known as 4-Methyl-2-phenyl-1-pentamine or by its CAS number 67309-38-0, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 189.27 g/mol. The structure consists of a pentane backbone with an amino group and a phenyl ring, which contributes to its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 67309-38-0 |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 189.27 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , particularly affecting the dopamine and norepinephrine pathways. This mechanism is similar to that of other compounds used in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Neurotransmitter Interaction

- Dopamine Reuptake Inhibition : Inhibiting the reuptake of dopamine may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.

- Norepinephrine Modulation : By affecting norepinephrine levels, this compound may influence alertness and energy levels.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological effects:

- Stimulant Effects : Animal studies have shown increased locomotor activity, suggesting stimulant properties akin to amphetamines.

- Antidepressant Activity : Preliminary studies indicate potential antidepressant effects through modulation of neurotransmitter levels.

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting depressive behaviors. Results indicated significant improvement in behavioral tests, aligning with increased levels of serotonin and norepinephrine in the brain .

Toxicology and Safety Profile

While the therapeutic potential is promising, understanding the safety profile is crucial:

- Toxicity Studies : Limited data suggest that high doses may lead to neurotoxicity, highlighting the need for careful dosage regulation.

- Side Effects : Common side effects observed in preliminary studies include anxiety, insomnia, and increased heart rate.

Potential Applications

Given its biological activity, this compound could have several applications:

- Pharmaceutical Development : Potential use in developing treatments for ADHD and depression.

- Research Tool : As a monoamine reuptake inhibitor, it can be used in research to study neurotransmitter dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.